molecular formula C9H9NO2 B13037233 7-(Hydroxymethyl)indolin-2-one

7-(Hydroxymethyl)indolin-2-one

Katalognummer: B13037233
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: SFNJGHBILYYUEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Hydroxymethyl)indolin-2-one is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The addition of a hydroxymethyl group to the indolin-2-one structure enhances its chemical reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxymethyl)indolin-2-one typically involves the reaction of indole derivatives with formaldehyde under acidic conditions. For example, the reaction of 7-bromo-4-(hydroxymethyl)-2-methylindole with water under acidic conditions yields this compound . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods optimize reaction conditions to achieve high efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 7-(Hydroxymethyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, methyl derivatives, and various substituted indole compounds.

Wissenschaftliche Forschungsanwendungen

7-(Hydroxymethyl)indolin-2-one has been extensively studied for its applications in various fields:

Wirkmechanismus

The mechanism of action of 7-(Hydroxymethyl)indolin-2-one involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-(Hydroxymethyl)indolin-2-one stands out due to its unique hydroxymethyl group, which enhances its chemical reactivity and potential biological activities. Its ability to modulate multiple signaling pathways and target various enzymes makes it a promising candidate for therapeutic applications .

Eigenschaften

Molekularformel

C9H9NO2

Molekulargewicht

163.17 g/mol

IUPAC-Name

7-(hydroxymethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H9NO2/c11-5-7-3-1-2-6-4-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12)

InChI-Schlüssel

SFNJGHBILYYUEN-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C(=CC=C2)CO)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.